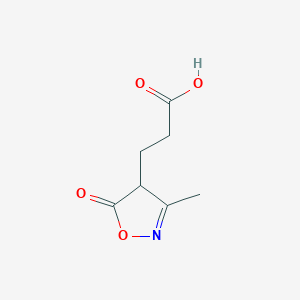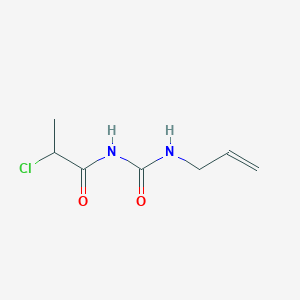
1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea
Übersicht
Beschreibung
1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea, also known as CPPU, is an organic compound composed of a chloropropanoyl group and a prop-2-en-1-yl group. CPPU has a wide range of uses in scientific research, from its synthesis to its application in various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
- A study of a chalcone derivative similar to 1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea revealed significant electronic, optical, and nonlinear optical properties, making it a potential candidate for optoelectronic device fabrications. The compound demonstrated higher static and dynamic polarizability and second and third harmonic generation values compared to urea (Shkir et al., 2018).
Molecular Structure and Vibrational Spectra
- Another study focused on the molecular structure, vibrational spectra, and first-order hyperpolarizability of a related compound. The research highlighted its potential in the field of nonlinear optics due to its considerable hyperpolarizability compared to standard materials like urea (Rahmani et al., 2018).
Kinase Inhibition for Cancer Treatment
- Research on derivatives of this compound indicated their potential as potent and selective inhibitors of Chk1 kinase. Such compounds could enhance the effectiveness of cancer treatments, as shown in cell-based assays (Wang et al., 2005).
Inhibitors of Soluble Epoxide Hydrolase
- A related urea compound demonstrated potential as an inhibitor of human and murine soluble epoxide hydrolase, an enzyme linked to inflammatory pain. This suggests its relevance in developing new treatments for inflammation and pain (Rose et al., 2010).
Molecular Conformational Analysis
- In a study examining the conformational behavior and structural stability of a compound similar to this compound, researchers provided insights into the molecular structure and properties, useful for further studies in nonlinear optical properties (Mary et al., 2014).
Synthesis and Antimicrobial Activity
- A green synthetic method for derivatives of this compound showcased their potential in antimicrobial applications. The synthesized compounds exhibited in vitro antimicrobial activity, highlighting their relevance in medicinal chemistry (Pujari et al., 2019).
Eigenschaften
IUPAC Name |
2-chloro-N-(prop-2-enylcarbamoyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c1-3-4-9-7(12)10-6(11)5(2)8/h3,5H,1,4H2,2H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJNQKGDDKBGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NCC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




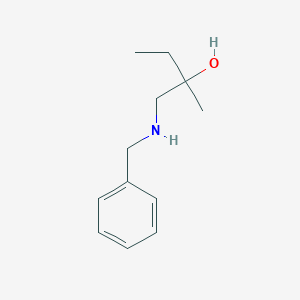
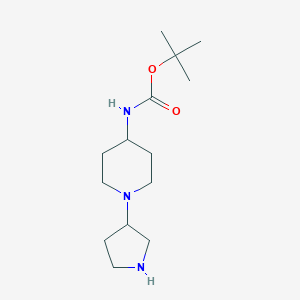
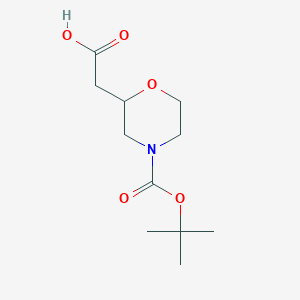


![4-[(Cyclopentyloxy)methyl]piperidine hydrochloride](/img/structure/B1372260.png)



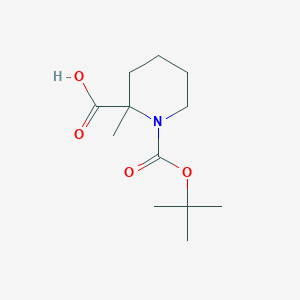
![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride](/img/structure/B1372269.png)
